molecular formula C6H5BClFO2 B161286 4-Chloro-3-fluorophenylboronic acid CAS No. 137504-86-0

4-Chloro-3-fluorophenylboronic acid

Cat. No. B161286
CAS RN: 137504-86-0
M. Wt: 174.37 g/mol
InChI Key: CMJQIHGBUKZEHP-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of ClC6H3(F)B(OH)2 and a molecular weight of 174.37 .


Synthesis Analysis

This compound can be used as a reactant in various reactions. It has been used in Rh-catalyzed asymmetric addition reactions and palladium-catalyzed oxidative cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorophenylboronic acid is represented by the linear formula ClC6H3(F)B(OH)2 . The compound consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a boronic acid group.


Chemical Reactions Analysis

4-Chloro-3-fluorophenylboronic acid is a reactant that has been used in the synthesis of 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene, which has shown high anti-thrombolytic activity . It can also participate in Suzuki-Miyaura coupling .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 174.37 . The melting point is between 242-247 °C .

Scientific Research Applications

4-Chloro-3-fluorophenylboronic Acid: Scientific Research Applications

Rhodium-Catalyzed Asymmetric Addition Reactions: This compound serves as a reactant in rhodium-catalyzed asymmetric addition reactions, which are crucial for the synthesis of chiral molecules. These reactions are significant in producing pharmaceuticals and agrochemicals with high enantiomeric purity .

Palladium-Catalyzed Oxidative Cross-Coupling Reactions: It is also used in palladium-catalyzed oxidative cross-coupling reactions. This type of reaction forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers .

Suzuki-Miyaura Coupling: Another notable application is in Suzuki-Miyaura coupling reactions. This boronic acid participates in the formation of biaryl compounds by coupling with aryl halides or vinyl halides under palladium catalysis. The Suzuki-Miyaura coupling is a powerful tool for constructing carbon-carbon bonds in both industrial and academic settings .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-fluorophenylboronic acid is the palladium catalyst in various chemical reactions . The compound interacts with the catalyst to facilitate the formation of carbon-carbon bonds, a critical step in many organic synthesis processes .

Mode of Action

4-Chloro-3-fluorophenylboronic acid operates through a mechanism known as Suzuki-Miyaura coupling . This process involves the cross-coupling of the boronic acid with a halide or pseudo-halide, facilitated by a palladium catalyst . The compound’s boron atom forms a complex with the palladium catalyst, enabling the transmetalation step crucial for bond formation .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 4-Chloro-3-fluorophenylboronic acid participates, is a part of a broader class of palladium-catalyzed carbon-carbon bond-forming reactions . These reactions are fundamental to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial factors influencing its effectiveness in chemical reactions .

Result of Action

The action of 4-Chloro-3-fluorophenylboronic acid results in the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors, expanding the diversity and complexity of compounds that can be produced in a laboratory setting .

Action Environment

The action of 4-Chloro-3-fluorophenylboronic acid is influenced by various environmental factors. These include the presence and concentration of the palladium catalyst, the pH of the reaction medium, and the temperature . Optimizing these conditions is crucial for maximizing the yield and selectivity of the Suzuki-Miyaura coupling reaction .

Safety and Hazards

The compound is classified as an irritant and may cause respiratory irritation. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It has hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

As a biochemical reagent, 4-Chloro-3-fluorophenylboronic acid has potential applications in life science related research . Its use in the synthesis of compounds with anti-thrombolytic activity suggests potential future directions in medical and pharmaceutical research .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJQIHGBUKZEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381055
Record name 4-Chloro-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenylboronic acid

CAS RN

137504-86-0
Record name 4-Chloro-3-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorophenylboronic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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